molecular formula C5H8N4O4S B11081120 methyl [5-(methylsulfonyl)-2H-tetrazol-2-yl]acetate

methyl [5-(methylsulfonyl)-2H-tetrazol-2-yl]acetate

Cat. No.: B11081120
M. Wt: 220.21 g/mol
InChI Key: NUYPLVBLHOBGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [5-(methylsulfonyl)-2H-tetrazol-2-yl]acetate is a chemical compound with the molecular formula C5H8N4O4S. It is a derivative of tetrazole, a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and materials science .

Preparation Methods

The synthesis of methyl [5-(methylsulfonyl)-2H-tetrazol-2-yl]acetate typically involves the reaction of methyl acetate with a methylsulfonyl-substituted tetrazole precursor. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Methyl [5-(methylsulfonyl)-2H-tetrazol-2-yl]acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl [5-(methylsulfonyl)-2H-tetrazol-2-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [5-(methylsulfonyl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways .

Comparison with Similar Compounds

Methyl [5-(methylsulfonyl)-2H-tetrazol-2-yl]acetate can be compared with other tetrazole derivatives, such as:

  • Methyl [5-(methylsulfonyl)-1H-tetrazol-1-yl]acetate
  • Ethyl [5-(methylsulfonyl)-2H-tetrazol-2-yl]acetate
  • Methyl [5-(ethylsulfonyl)-2H-tetrazol-2-yl]acetate

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C5H8N4O4S

Molecular Weight

220.21 g/mol

IUPAC Name

methyl 2-(5-methylsulfonyltetrazol-2-yl)acetate

InChI

InChI=1S/C5H8N4O4S/c1-13-4(10)3-9-7-5(6-8-9)14(2,11)12/h3H2,1-2H3

InChI Key

NUYPLVBLHOBGAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1N=C(N=N1)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.